Lipophilicity (log D) Comparison: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Isomers
The 1,3,4-oxadiazole isomer consistently demonstrates an order of magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole counterpart. This is supported by both predicted values for the core scaffold and experimental data from a large compound collection [1]. For the unsubstituted methanol derivatives, the predicted LogD (pH 7.4) for the 1,3,4-isomer is -0.99, compared to -0.95 for the 1,2,4-isomer, indicating a slight but consistent increase in hydrophilicity .
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | Median log D: 3.2 for 1,3,4-oxadiazole class; Predicted LogD (pH 7.4) for (1,3,4-Oxadiazol-2-yl)methanol: -0.99 |
| Comparator Or Baseline | Median log D: 4.4 for 1,2,4-oxadiazole class; Predicted LogD (pH 7.4) for (1,2,4-Oxadiazol-3-yl)methanol: -0.95 |
| Quantified Difference | Class median difference: -1.2 log units; Specific scaffold difference: -0.04 log units |
| Conditions | Class-level data from 148 matched molecular pairs in the AstraZeneca collection; specific scaffold data from ACD/Labs Percepta Platform calculations |
Why This Matters
Lower lipophilicity is a key driver for improving aqueous solubility and metabolic stability, directly impacting the developability of drug candidates.
- [1] Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. View Source
